molecular formula C22H16N4O3S B2391587 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide CAS No. 396722-37-5

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide

Cat. No.: B2391587
CAS No.: 396722-37-5
M. Wt: 416.46
InChI Key: CILHELOYLFBJEF-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[3,4-c]pyrazole core with a naphthamide moiety and a nitrophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,4-c]pyrazole ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Naphthamide Moiety: The final step involves the coupling of the thieno[3,4-c]pyrazole intermediate with a naphthamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Nitric acid, sulfuric acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as electronic or photonic applications.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and are known for their antimicrobial and anticancer activities.

    Indole Derivatives: Indole-based compounds have diverse biological activities and are used in medicinal chemistry for their antiviral, anticancer, and anti-inflammatory properties.

    Pyrazole Derivatives: Pyrazole compounds are widely studied for their pharmacological activities, including anti-inflammatory and anticancer effects.

Uniqueness

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide is unique due to its combination of a thieno[3,4-c]pyrazole core with a nitrophenyl group and a naphthamide moiety. This unique structure imparts specific biological activities and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3S/c27-22(18-7-3-5-14-4-1-2-6-17(14)18)23-21-19-12-30-13-20(19)24-25(21)15-8-10-16(11-9-15)26(28)29/h1-11H,12-13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILHELOYLFBJEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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